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Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Tariquidar dihydrochloride				
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This technical guide provides a comprehensive overview of the early discovery and development of Tariquidar (XR9576), a potent third-generation P-glycoprotein (P-gp) inhibitor. It details the compound's mechanism of action, key preclinical and clinical findings, and the experimental protocols used for its evaluation.

Introduction: The Emergence of a Third-Generation P-gp Inhibitor

Tariquidar (XR9576) is an anthranilic acid derivative that emerged from research efforts by Xenova Group Ltd. to develop highly potent and specific modulators of P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer.[1][2] Unlike its predecessors, Tariquidar was designed to circumvent the pharmacokinetic interactions and toxicities that had limited the clinical utility of first and second-generation P-gp inhibitors.[1][3][4] Its development marked a significant step forward in the quest to overcome MDR, and it remains one of the most potent P-gp inhibitors identified to date.[5][6]

Mechanism of Action: A Non-Competitive Blockade of P-glycoprotein

Tariquidar's primary molecular target is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a broad spectrum of chemotherapeutic agents. [1][7] By actively removing these drugs from cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy.



Tariquidar functions as a potent, non-competitive inhibitor of P-gp.[1][6][8] It binds to P-gp with high affinity, and this interaction is thought to lock the transporter in a conformation that is incompatible with drug efflux.[8][9][10] More specifically, it has been proposed that Tariquidar blocks the conformational transition from a closed to an open state during the catalytic cycle of P-gp.[9][10] This inhibitory action effectively restores the ability of chemotherapeutic drugs to accumulate within resistant cancer cells.

The interaction of Tariquidar with the ATPase activity of P-gp is complex. It has been shown to inhibit the basal, vanadate-sensitive ATPase activity, suggesting interference with substrate binding or ATP hydrolysis.[6][8][11] However, some studies have also reported a stimulatory effect on ATPase activity under certain conditions.[9][12]

While highly selective for P-gp at low nanomolar concentrations, Tariquidar can also inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2) at higher concentrations (≥100 nM).[8][12] It does not significantly inhibit the Multidrug Resistance-Associated Protein 1 (MRP1).[12][13]

Preclinical Data: Potent In Vitro and In Vivo Activity

The preclinical evaluation of Tariquidar demonstrated its potent ability to reverse P-gp-mediated multidrug resistance across a range of cancer cell lines.

Quantitative In Vitro Activity

The following tables summarize the key quantitative data from in vitro studies of Tariguidar.

Parameter	Value	Cell Line/System	Reference
Binding Affinity (Kd)	5.1 nM	CHrB30	[8]
ATPase Inhibition (IC50)	43 nM	P-gp (vanadate- sensitive)	[8]
Drug Accumulation (EC50)	487 nM	CHrB30	[8]

Table 1: In Vitro Potency of Tariquidar against P-glycoprotein.



Cell Line	Chemotherapeu tic Agent	Tariquidar Concentration	Fold Reversal of Resistance (IC50 reduction)	Reference
MC26 (murine colon carcinoma)	Doxorubicin	0.1 μΜ	5-fold (36 nM vs 7 nM)	[8]
EMT6/AR1.0, H69/LX4, 2780 AD	Doxorubicin	0.1 μΜ	22 to 150-fold	[8]
ABCB1- expressing cells	Doxorubicin	100 nM	30-fold	[14]
ABCG2- expressing cells	Mitoxantrone	100 nM	2-fold	[14]

Table 2: Reversal of Chemotherapeutic Resistance by Tariquidar in Various Cell Lines.

A notable feature of Tariquidar is its long duration of action, with P-gp inhibition persisting for over 22 hours after the drug is removed from the culture medium.[1][8]

Clinical Development: From Promise to Challenge

Tariquidar progressed into clinical trials based on its strong preclinical profile.

Summary of Clinical Trials

Phase I and II clinical trials evaluated Tariquidar in combination with standard chemotherapeutic agents such as docetaxel, doxorubicin, and vinorelbine in patients with various solid tumors, including lung, ovarian, and breast cancer.[1][3][15]

Pharmacokinetics and Pharmacodynamics

A key advantage of Tariquidar observed in clinical studies was its favorable pharmacokinetic profile, with minimal interactions with co-administered chemotherapies.[1][11][15] Pharmacodynamic studies confirmed effective P-gp inhibition in patients. A 150 mg intravenous dose of Tariquidar resulted in sustained inhibition of P-gp in peripheral blood mononuclear cells (CD56+) for at least 48 hours.[1][11] Furthermore, functional imaging using 99mTc-sestamibi, a



P-gp substrate, demonstrated reduced clearance from the liver and increased retention in some tumors, providing in vivo evidence of target engagement.[1][3]

Clinical Efficacy

Despite the clear evidence of P-gp inhibition, the clinical efficacy of Tariquidar in terms of tumor response was limited.[15] The objective response rates in trials were low, a disappointing outcome that has been a common theme for most P-gp inhibitors. This has led to the discontinuation of its development for reversing MDR in cancer.

Structure-Activity Relationship (SAR)

The development of Tariquidar and its analogs has provided valuable insights into the structural requirements for potent P-qp inhibition.

The core chemical scaffold of Tariquidar, a dimethoxytetrahydroisoquinoline—ethyl—phenylamine moiety, is crucial for its activity.[5] SAR studies have revealed that a bulky aromatic ring system and specific hydrogen bond acceptor, steric, and hydrophobic fields are important for high-affinity binding and potent inhibition.[16][17] These findings have guided the synthesis of numerous analogs in an effort to further optimize potency and selectivity.[5][18][19]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the evaluation of Tariquidar.

Cytotoxicity Assay (e.g., Sulforhodamine B Assay)

This assay is used to determine the ability of Tariquidar to reverse resistance to a cytotoxic drug.

- Cell Seeding: Seed multidrug-resistant and their parental sensitive cancer cell lines into 96well microtiter plates at an appropriate density (e.g., 800 cells/well in 100 μL of culture medium) and allow them to attach for approximately 4 hours at 37°C in a humidified CO2 incubator.[8]
- Modulator Addition: Add varying concentrations of Tariquidar (or a vehicle control) in a volume of 50 μL to the appropriate wells and incubate for 1 hour.[8]



- Cytotoxic Drug Addition: Add the cytotoxic agent (e.g., doxorubicin) in a serial dilution (in 50 μL) to achieve a range of final concentrations.[8]
- Incubation: Incubate the plates for 4 days.[8]
- Cell Fixation and Staining: Following incubation, fix the cells and stain with sulforhodamine B to determine cell proliferation.
- Data Analysis: Calculate the IC50 values (the concentration of cytotoxic drug required to inhibit cell growth by 50%) for the cytotoxic agent alone and in the presence of Tariquidar.
 The fold-reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of Tariquidar.

P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of Tariquidar to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123.

- Cell Preparation: Isolate peripheral blood mononuclear cells (or use a P-gp-expressing cell line) and prepare a cell suspension of approximately 1 x 10⁶ cells/mL.[13]
- Incubation with Tariquidar and Rhodamine 123: Incubate the cell suspension at 37°C with a fixed concentration of rhodamine 123 (e.g., 0.2 µg/mL) in the presence of varying concentrations of Tariquidar (e.g., from 0.01 nM to 1 µM).[13]
- Flow Cytometry Analysis: After the incubation period, analyze the intracellular fluorescence of the cells using a flow cytometer.[13]
- Data Interpretation: An increase in the intracellular fluorescence of rhodamine 123 in the presence of Tariquidar indicates inhibition of P-gp-mediated efflux.

ATPase Activity Assay

This assay measures the effect of Tariquidar on the ATP hydrolysis activity of P-gp.

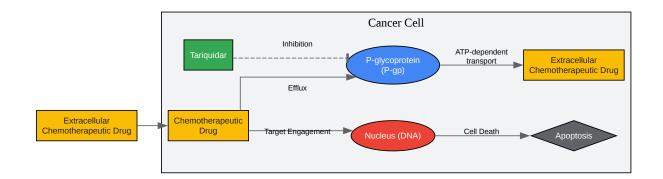
Membrane Preparation: Prepare crude membrane vesicles from cells overexpressing P-gp.
 [12]



- Assay Reaction: Incubate the membrane vesicles with varying concentrations of Tariquidar in an assay buffer containing ATP and magnesium ions.[12]
- Phosphate Detection: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This can be done using a colorimetric method.[12]
- Data Analysis: Determine the concentration of Tariquidar that inhibits the P-gp-specific ATPase activity by 50% (IC50). The P-gp-specific activity is often determined as the vanadate-sensitive portion of the total ATPase activity.[12]

Visualizations: Pathways and Workflows

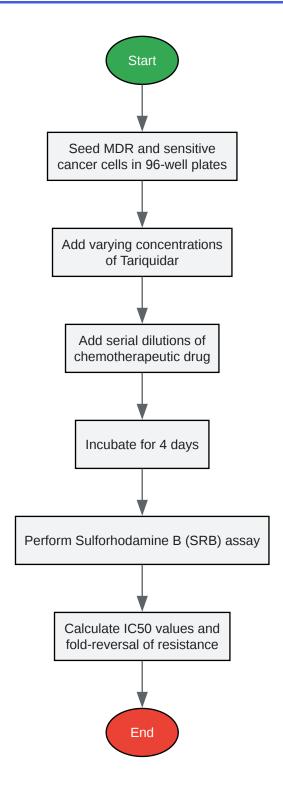
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to Tariquidar.



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Caption: P-gp mediated multidrug resistance and its inhibition by Tariquidar.

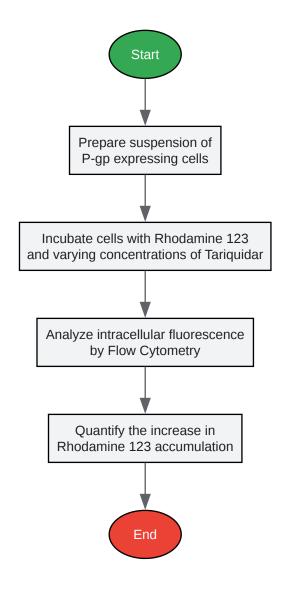




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Caption: Experimental workflow for a cytotoxicity assay to evaluate resistance reversal.





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Caption: Experimental workflow for the Rhodamine 123 efflux assay to measure P-gp inhibition.

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- To cite this document: BenchChem. [A Resource for Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:



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